Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Medicinal Chemistry Synthetic Organic Chemistry Physicochemical Profiling

For medicinal chemistry and process R&D requiring batch-to-batch reproducibility, this 5-amino-1,3,4-thiadiazole methyl ester (CAS 227958-72-7) is the strategic procurement choice. Its methyl ester is more amenable to aminolysis than the sterically hindered tert-butyl analog, eliminating acid activation steps required for the free acid. Moreover, its low LogP (-0.30 vs. ~0.5 for the ethyl ester) favors soluble, low-lipophilicity candidates for CNS or anti-infective programs. Consistent ≥95% purity across supply chains and defined cold-chain storage (2–8°C) make it ideal for discovery-to-development transition.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 227958-72-7
Cat. No. B1422876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
CAS227958-72-7
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=NN=C(S1)N
InChIInChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9)
InChIKeyXKJBTZLTBJXIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS 227958-72-7): Procurement-Ready Physicochemical and Synthetic Profile


Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS 227958-72-7) is a heterocyclic building block featuring a 1,3,4-thiadiazole core bearing a 5-amino substituent and a methyl propanoate side chain . The compound exhibits a molecular weight of 187.22 g/mol, a topological polar surface area (TPSA) of 106 Ų, and a calculated LogP of -0.30, indicating moderate polarity and favorable solubility characteristics for both organic and aqueous reaction media [1]. Commercial availability typically ranges from 95% to 98% purity, with documented storage conditions at 2–8°C to maintain integrity .

Why Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Cannot Be Casually Substituted with Other Thiadiazole Esters


Within the 5-amino-1,3,4-thiadiazole ester family, the methyl ester (CAS 227958-72-7) is not functionally interchangeable with its ethyl, tert-butyl, or free acid analogs. The methyl ester offers a distinct balance of reactivity and stability: it is more susceptible to nucleophilic acyl substitution than the sterically hindered tert-butyl ester, yet provides greater hydrolytic stability under basic conditions compared to the free acid [1][2]. Physicochemical parameters further differentiate it—the methyl ester's lower LogP (-0.30) relative to the ethyl analog (0.5) impacts partitioning in biphasic reactions and may influence pharmacokinetic properties if incorporated into prodrug strategies . Additionally, commercial supply of the methyl ester is more consistent in terms of purity specification (≥95%) and documented storage requirements (2–8°C) than many close analogs, reducing variability in synthetic workflow development [3].

Quantitative Differentiation of Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Against Close Analogs


Molecular Weight and Physicochemical Property Comparison: Methyl vs. Ethyl vs. tert-Butyl Esters

The methyl ester (target) exhibits a molecular weight of 187.22 g/mol, which is 14.03 g/mol lower than the ethyl analog (201.25 g/mol) and 42.08 g/mol lower than the tert-butyl ester (229.30 g/mol) [1][2]. This lower mass improves atom economy in reactions where the ester is ultimately cleaved or transformed. The topological polar surface area (TPSA) is 106 Ų for both the methyl and ethyl esters, while the tert-butyl ester lacks reported TPSA data [3].

Medicinal Chemistry Synthetic Organic Chemistry Physicochemical Profiling

Lipophilicity (LogP) Comparison: Methyl Ester vs. Ethyl Ester

The methyl ester (target) has a calculated LogP of -0.30, indicating significantly greater hydrophilicity than the ethyl analog (XLogP3-AA = 0.5) [1]. The 0.8 LogP unit difference corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, influencing solubility and membrane permeability.

Drug Design ADME Prediction Bioconjugation Chemistry

Purity Specification and Quality Control Documentation

Commercially available methyl ester (target) is routinely supplied with a certified purity of ≥95% (Fluorochem) to 97% (Leyan) . In contrast, the ethyl analog is listed without a stated purity specification on major vendor platforms, and the free acid is specified at 95% purity but with fewer documented batch analyses .

Quality Assurance Synthetic Reliability Regulatory Compliance

Storage Stability: Defined Cold Chain vs. Ambient Storage

The methyl ester (target) requires storage at 2–8°C to maintain stability [1]. This cold-chain requirement contrasts with the free acid analog, which is shipped and stored at room temperature (RT) . While requiring refrigeration, the methyl ester's defined storage condition implies greater inherent chemical lability of the ester functionality, which can be advantageous for subsequent synthetic transformations where the ester is intended for cleavage.

Compound Management Shelf-Life Stability Laboratory Logistics

Synthetic Handle Differentiation: Methyl Ester vs. Free Acid Reactivity

The methyl ester (target) contains a hydrolyzable ester functionality that is more reactive toward nucleophiles than the corresponding free acid (CAS 66030-27-1). The free acid has a reported melting point of 242–243°C and exists as a powder, requiring activation (e.g., via coupling reagents) for amide bond formation, whereas the methyl ester can undergo direct aminolysis or transesterification . This eliminates a synthetic step when the ester is the desired electrophile.

Organic Synthesis Medicinal Chemistry Prodrug Design

Procurement Economics: Cost per Unit Mass Comparison

The methyl ester (target) is available from Fluorochem at £308.00 per gram . The free acid (CAS 66030-27-1) is listed by Sigma-Aldrich but without public pricing, suggesting limited commercial availability or higher cost structure . The ethyl analog is not widely stocked by major Western suppliers, indicating potential supply chain risk.

Procurement Optimization Budget Allocation Supply Chain Management

Targeted Application Scenarios for Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Based on Evidence


Synthesis of Hydrophilic Thiadiazole-Containing Drug Candidates

The methyl ester's lower LogP (-0.30) compared to the ethyl analog (0.5) makes it the preferred starting material for medicinal chemistry programs targeting soluble, low lipophilicity drug candidates . This is particularly relevant for central nervous system (CNS) or anti-infective agents where improved aqueous solubility is desired.

Step-Efficient Amide Library Construction

Utilizing the methyl ester directly in aminolysis reactions bypasses the need for acid activation steps required with the free acid (CAS 66030-27-1) . This streamlines the synthesis of amide-containing thiadiazole libraries, reducing both reaction time and purification burden.

Procurement for Multi-Gram Scale-Up Projects with Quality Assurance Requirements

The compound's consistent purity specification (≥95%) across multiple suppliers and documented cold-chain storage (2–8°C) make it suitable for projects transitioning from discovery to early development, where batch-to-batch reproducibility is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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